4,5-Dichloro-2(3h)-benzothiazolone
Overview
Description
4,5-Dichloro-2(3H)-benzothiazolone: is a heterocyclic compound that belongs to the benzothiazolone family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at the 4th and 5th positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with phosgene or its derivatives under controlled conditions The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzothiazolone ring system
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The starting materials, such as 2-aminothiophenol, are reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Scientific Research Applications
4,5-Dichloro-2(3H)-benzothiazolone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of biocides and antifouling agents to prevent the growth of microorganisms on surfaces.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, particularly those containing thiol groups. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. In medicinal applications, its mechanism may involve the modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Benzothiazolone: Lacks the chlorine substitutions at the 4th and 5th positions.
4-Chloro-2(3H)-benzothiazolone: Contains a single chlorine atom at the 4th position.
5-Chloro-2(3H)-benzothiazolone: Contains a single chlorine atom at the 5th position.
Comparison: 4,5-Dichloro-2(3H)-benzothiazolone is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its antimicrobial properties and make it a more potent biocide compared to its mono-chlorinated counterparts.
Properties
IUPAC Name |
4,5-dichloro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPHWVDWVMDPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=O)N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530850 | |
Record name | 4,5-Dichloro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87553-87-5 | |
Record name | 4,5-Dichloro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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